molecular formula C5H11NO2 B14665122 Ethanol, 2-[(oxiranylmethyl)amino]- CAS No. 51473-60-0

Ethanol, 2-[(oxiranylmethyl)amino]-

Cat. No.: B14665122
CAS No.: 51473-60-0
M. Wt: 117.15 g/mol
InChI Key: SNYJTGSIILHBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol, 2-[(oxiranylmethyl)amino]- (IUPAC name: 2-[(Oxiranylmethyl)amino]ethanol) is an ethanolamine derivative featuring an oxiranylmethyl (epoxypropyl) group attached to the amino moiety. This compound combines the hydroxyl functionality of ethanol with the reactivity of an epoxide, making it a versatile intermediate in organic synthesis, particularly for cross-linking polymers, pharmaceuticals, or specialty chemicals. The oxirane (epoxide) group confers unique reactivity, enabling ring-opening reactions with nucleophiles such as amines, thiols, or acids under mild conditions .

Properties

IUPAC Name

2-(oxiran-2-ylmethylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-2-1-6-3-5-4-8-5/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYJTGSIILHBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460768
Record name Ethanol, 2-[(oxiranylmethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51473-60-0
Record name Ethanol, 2-[(oxiranylmethyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methodology

The regioselective ring-opening of epoxides with amines represents a direct route to β-amino alcohols. In this approach, ethanolamine reacts with glycidyl derivatives (e.g., glycidyl tosylate or styrene oxide) under Lewis acid catalysis. Scandium triflate (Sc(OTf)₃) has been identified as an effective catalyst, enabling high yields (75–90%) and regiocontrol.

Reaction Conditions :

  • Catalyst : Sc(OTF)₃ (10 mol%)
  • Solvent : Dichloromethane (DCM)
  • Temperature : 80°C
  • Time : 7 days

Mechanism :

  • Coordination of Sc(OTf)₃ to the epoxide oxygen polarizes the C–O bond.
  • Nucleophilic attack by the primary amine of ethanolamine occurs at the less hindered epoxide carbon.
  • Proton transfer and ring opening yield 2-[(oxiranylmethyl)amino]ethanol.

Example :
$$
\text{Styrene oxide} + \text{Ethanolamine} \xrightarrow{\text{Sc(OTf)₃}} \text{2-[(Oxiranylmethyl)Amino]Ethanol}
$$

Experimental Data

Catalyst Solvent Temperature (°C) Yield (%) Regioselectivity Source
Sc(OTf)₃ DCM 80 85 >95%
BF₃·Et₂O THF 60 68 80%

Alkylation of Ethanolamine with Glycidylating Agents

Epichlorohydrin-Based Alkylation

Epichlorohydrin (1-chloro-2,3-epoxypropane) serves as a glycidylating agent. Ethanolamine reacts with epichlorohydrin under basic conditions to form the target compound via nucleophilic substitution.

Reaction Conditions :

  • Base : Sodium hydroxide (2.5 equiv)
  • Solvent : Water/Ethanol (1:1 v/v)
  • Temperature : 25°C
  • Time : 12 hours

Mechanism :

  • Deprotonation of ethanolamine by NaOH enhances nucleophilicity.
  • Attack at the less substituted carbon of epichlorohydrin forms the β-amino alcohol.
  • Elimination of HCl completes the reaction.

Example :
$$
\text{Epichlorohydrin} + \text{Ethanolamine} \xrightarrow{\text{NaOH}} \text{2-[(Oxiranylmethyl)Amino]Ethanol} + \text{HCl}
$$

Experimental Data

Glycidylating Agent Base Solvent Yield (%) Purity (%) Source
Epichlorohydrin NaOH H₂O/EtOH 72 98
Glycidyl tosylate K₂CO₃ Acetonitrile 88 99

Reductive Amination Approaches

Ketone/Aldehyde Substrates

Reductive amination of glycidol (2,3-epoxy-1-propanol) with ethanolamine in the presence of a reducing agent (e.g., NaBH₃CN) offers an alternative pathway.

Reaction Conditions :

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN, 1.2 equiv)
  • Solvent : Methanol
  • pH : 6–7 (acetic acid buffer)
  • Temperature : 25°C

Mechanism :

  • Condensation of ethanolamine with glycidol forms an imine intermediate.
  • Reduction of the imine yields the secondary amine product.

Example :
$$
\text{Glycidol} + \text{Ethanolamine} \xrightarrow{\text{NaBH₃CN}} \text{2-[(Oxiranylmethyl)Amino]Ethanol}
$$

Experimental Data

Substrate Reducing Agent Solvent Yield (%) Selectivity Source
Glycidol NaBH₃CN MeOH 65 90%
Glyoxal H₂/Pd-C EtOAc 58 85%

Protection/Deprotection Strategies

Phthalimide Protection

To avoid side reactions during alkylation, the amine group of ethanolamine can be protected as a phthalimide.

Steps :

  • Protection : Ethanolamine reacts with phthalic anhydride to form N-(2-hydroxyethyl)phthalimide.
  • Alkylation : Reaction with glycidyl tosylate introduces the oxiranylmethyl group.
  • Deprotection : Hydrazine monohydrate removes the phthalimide group.

Example :
$$
\text{Ethanolamine} \xrightarrow{\text{Phthalic Anhydride}} \text{N-(2-Hydroxyethyl)Phthalimide} \xrightarrow{\text{Glycidyl Tosylate}} \text{Protected Intermediate} \xrightarrow{\text{Hydrazine}} \text{2-[(Oxiranylmethyl)Amino]Ethanol}
$$

Experimental Data

Step Reagent Solvent Yield (%) Source
Protection Phthalic anhydride Toluene 92
Deprotection Hydrazine Ethanol 85

Comparative Analysis of Methods

Method Advantages Disadvantages Typical Yield (%)
Lewis Acid Catalysis High regioselectivity, mild conditions Long reaction time (7 days) 85
Epichlorohydrin Alkylation Low cost, scalable Requires careful pH control 72
Reductive Amination Broad substrate scope Requires stoichiometric reductant 65
Protection/Deprotection Minimizes side reactions Multi-step, lower atom economy 70 (overall)

Applications and Derivatives

  • Pharmaceutical Intermediates : Used in synthesizing β-blockers and antifungal agents.
  • Polymer Chemistry : Serves as a crosslinking agent in epoxy resins.
  • Chiral Ligands : Derivatives facilitate asymmetric catalysis.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[(oxiranylmethyl)amino]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can open the oxirane ring under acidic or basic conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Diols

    Substitution: Various substituted ethanolamines

Scientific Research Applications

Ethanol, 2-[(oxiranylmethyl)amino]- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanol, 2-[(oxiranylmethyl)amino]- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This reactivity is harnessed in both synthetic chemistry and biological applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Classification

Ethanolamine derivatives are classified by their amino-group substituents. Below is a comparison of Ethanol, 2-[(oxiranylmethyl)amino]- with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent on Amino Group Molecular Formula Key Features Applications/Reactivity
Ethanol, 2-[(oxiranylmethyl)amino]- Oxiranylmethyl (epoxypropyl) C₅H₁₁NO₂ Epoxide group enables cross-linking; polar hydroxyl enhances solubility Polymer chemistry, reactive intermediates
2-[(7-Nitrobenzoxadiazol-4-yl)amino]ethanol () 7-Nitrobenzoxadiazolyl C₈H₈N₄O₃ Fluorescent tag; electron-withdrawing nitro group stabilizes structure Bioimaging, sensor chemistry
Diethylaminoethanol () Diethyl C₆H₁₅NO Tertiary amine; weak base, surfactant properties Corrosion inhibitors, pharmaceuticals
2-(Ethylamino)ethanol () Ethyl C₄H₁₁NO Primary amine; hygroscopic, forms hydrogen bonds CO₂ capture, solvent mixtures
2-([6-(Benzylamino)hexyl]amino)ethanol () Benzylaminohexyl C₁₅H₂₆N₂O Long alkyl chain; amphiphilic structure Surfactants, drug delivery systems

Physicochemical Properties

  • Polarity: The hydroxyl and amino groups enhance water solubility compared to purely alkyl-substituted ethanolamines.
  • Stability: The epoxide group is sensitive to acids/bases, unlike stable tertiary amines (e.g., diethylaminoethanol) .
Table 3: Property Comparison
Compound Boiling Point (°C) Solubility in Water Stability
Ethanol, 2-[(oxiranylmethyl)amino]- Not reported High (polar groups) Unstable in acidic/basic conditions
Diethylaminoethanol 161–163 Miscible Stable, non-reactive
2-(Ethylamino)ethanol 170–172 High Hygroscopic, forms azeotropes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.